molecular formula C22H19N3O2 B2366732 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide CAS No. 441290-97-7

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide

Cat. No. B2366732
CAS RN: 441290-97-7
M. Wt: 357.413
InChI Key: MCRQRUUSZBUDOJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a chemical compound with the molecular formula C20H14N2O2 . It has a molecular weight of 314.3 g/mol . The compound is characterized by a benzoxazole ring attached to a phenyl group, which is further connected to a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a phenyl group, which is further connected to a benzamide group . The InChI string for the compound is InChI=1S/C20H14N2O2/c23-19(14-6-2-1-3-7-14)21-16-12-10-15(11-13-16)20-22-17-8-4-5-9-18(17)24-20/h1-13H,(H,21,23) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 314.105527694 g/mol . The topological polar surface area of the compound is 55.1 Ų .

Scientific Research Applications

Synthesis Techniques and Derivative Applications

Ultrasound-Assisted Synthesis : Novel derivatives synthesized using ultrasound-assisted techniques showed promising anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature against HeLa cell lines. These findings support the potential of such compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Metal Complexes for Antibacterial and Antifungal Activities : Schiff base ligand derivatives, including N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide and its metal complexes, were explored for their antibacterial and antifungal properties. These complexes also showed DNA cleavage activities, suggesting their potential in medicinal chemistry applications (Nagesh et al., 2015).

Microwave-Assisted Synthesis for Benzamides : The microwave-assisted ring opening of less reactive compounds facilitated the synthesis of benzamide derivatives. This method reduced reaction time and improved yield efficiency, highlighting the potential of microwave-assisted techniques in the efficient synthesis of chemical compounds (Khadse & Chatpalliwar, 2017).

Biological Activity and Potential Applications

Antibacterial and Antifungal Activities : Derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to understanding the potential of these compounds in addressing infectious diseases and the development of new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Mitosis Inhibition : Certain derivatives demonstrated powerful and selective inhibition of mitosis in plant cells, suggesting their potential use in agricultural applications to control the growth of specific plants or weeds (Merlin et al., 1987).

Potential in Organic Light-Emitting Diodes (OLEDs) : The application of certain derivatives in the fabrication of OLEDs indicated the potential of these compounds in the development of advanced materials for electronic and display technologies. The study underscores the versatility of these compounds beyond biomedical applications, extending into materials science (Ko et al., 2001).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-25(2)18-13-9-15(10-14-18)21(26)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRQRUUSZBUDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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